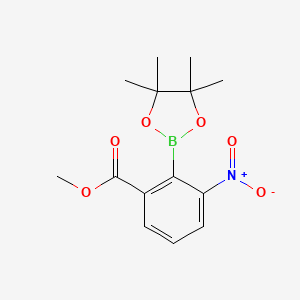
Methyl 3-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that features a nitro group, a boronate ester, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce the nitro group at the meta position.
Borylation: The nitro-substituted methyl benzoate is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst to introduce the boronate ester group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronate ester group can undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon.
Coupling Reagents: Aryl halides, palladium catalysts.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.
Carboxylic Acids: From hydrolysis of the ester group.
Chemistry:
Synthetic Intermediates: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development:
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Nitro Group: Can participate in redox reactions, influencing the electronic properties of the molecule.
Boronate Ester: Facilitates cross-coupling reactions, enabling the formation of complex molecular architectures.
Methyl Ester: Provides a reactive site for further chemical modifications.
Molecular Targets and Pathways:
Enzymatic Reactions: The compound can interact with enzymes involved in redox processes.
Cellular Pathways: Potential to modulate cellular pathways through its reactive functional groups.
Comparison with Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with different substitution patterns.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a fluoro group instead of a nitro group.
Uniqueness:
Functional Group Diversity: The presence of nitro, boronate ester, and methyl ester groups makes it highly versatile for various chemical transformations.
Reactivity: The combination of these functional groups allows for unique reactivity patterns not observed in simpler analogs.
Methyl 3-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of considerable interest due to its diverse reactivity and potential applications across multiple scientific disciplines. Its unique combination of functional groups makes it a valuable tool in synthetic chemistry and beyond.
Properties
IUPAC Name |
methyl 3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO6/c1-13(2)14(3,4)22-15(21-13)11-9(12(17)20-5)7-6-8-10(11)16(18)19/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOQTTATWRCZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














